![molecular formula C8H17NO2 B1604681 {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol CAS No. 959238-75-6](/img/structure/B1604681.png)
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol
Overview
Description
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol is a chemical compound with the molecular formula C8H17NO2. It is a useful research chemical and has various applications in scientific research .
Preparation Methods
The synthesis of {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol involves several steps. One common method includes the reaction of tetrahydro-2H-pyran-4-ylmethanol with methylamine under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: It can be reduced to form different alcohol derivatives.
Scientific Research Applications
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol can be compared with similar compounds such as:
{4-[(ethylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol: This compound has an ethylamino group instead of a methylamino group, which may result in different chemical and biological properties.
{4-[(propylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol: The presence of a propylamino group can lead to variations in reactivity and potential applications. These comparisons highlight the uniqueness of this compound in terms of its specific functional group and resulting properties.
Biological Activity
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol, with the molecular formula and CAS number 959238-75-6, is a nitrogen-containing heterocyclic compound notable for its potential biological activities. The compound features a tetrahydropyran ring with a methylamino group, which contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its pharmacological potential, synthesis methods, and relevant case studies.
The structure of this compound allows for diverse chemical interactions due to the presence of hydroxyl and amine functional groups. These groups facilitate hydrogen bonding and enhance solubility, making the compound suitable for various biological applications.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Related compounds have been studied for their neuroprotective capabilities, potentially aiding in the treatment of neurodegenerative diseases.
- Antileishmanial Activity : Studies have demonstrated that tetrahydropyran derivatives can inhibit the growth of Leishmania donovani, suggesting a therapeutic avenue for treating leishmaniasis .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Reactions involving tetrahydropyran derivatives : These reactions typically involve the introduction of methylamino groups followed by hydroxymethylation.
Study on Antileishmanial Activity
A significant study evaluated the antileishmanial activity of various tetrahydropyran derivatives, including this compound. The findings indicated that these compounds could effectively inhibit the growth of Leishmania donovani in vitro. The mechanism involved increased production of reactive oxygen species (ROS) in treated promastigotes .
Neuroprotective Effects
Research has also focused on similar compounds' neuroprotective effects. In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease.
Comparison with Related Compounds
The following table summarizes some related compounds and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
1-Amino-tetrahydropyran | Structure | Lacks hydroxymethyl group; primarily studied for neuroprotective effects. |
3-Methyl-tetrahydropyran | Structure | Exhibits different pharmacological profiles; less water-soluble. |
5-Hydroxymethyl-tetrahydropyran | Structure | Enhanced solubility; studied for antimicrobial properties. |
Q & A
Basic Questions
Q. What are the key synthetic routes for {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol?
- Methodological Answer : Common routes involve reductive amination of 4-formyltetrahydropyran derivatives with methylamine, followed by reduction. For example, analogous syntheses use Boc protection (tert-butoxycarbonyl) to stabilize intermediates, as seen in multi-step protocols coupling amines with halopyrimidines . Reduction steps may employ lithium aluminum hydride (LAH) in tetrahydrofuran (THF), with careful control of reaction conditions to avoid over-reduction .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Confirms the tetrahydropyran ring structure, methylamino group, and hydroxymethyl moiety.
- IR Spectroscopy : Identifies O-H (hydroxyl) and N-H (amine) stretches.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI+ used in related compounds ).
- Chromatography : HPLC or GC-MS for purity assessment, as referenced in purification protocols .
Q. What are the common impurities encountered during synthesis?
- Methodological Answer : Impurities include unreacted starting materials (e.g., 4-formyltetrahydropyran), byproducts from incomplete reduction (e.g., aldehydes), or side products from competing substitution reactions. Column chromatography (SiO₂, EtOAc/hexane) is typically used for isolation .
Q. What are its solubility properties in common solvents?
- Methodological Answer : The compound is polar due to hydroxyl and amine groups, showing solubility in DMSO, DMF, and methanol, but limited solubility in non-polar solvents like hexane. Physical data from related tetrahydropyran derivatives support this profile .
Advanced Research Questions
Q. How can the yield of the reductive amination step be optimized?
- Methodological Answer :
- Catalyst Screening : Test NaBH₃CN or BH₃·THF for selective reduction.
- Solvent Optimization : Compare polar aprotic solvents (DMAc, THF) to enhance reaction efficiency .
- Temperature Control : Lower temperatures (-78°C) may minimize side reactions during intermediate stabilization .
Q. What computational methods predict its reactivity in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for reactions like SN2 displacements. For example, studies on tetrahydropyran derivatives use Gaussian software to predict regioselectivity in substitutions .
Q. How to design a kinetic study for its formation reaction?
- Methodological Answer :
- In-situ Monitoring : Use real-time NMR or IR to track reactant consumption.
- Rate Law Determination : Vary concentrations of methylamine and aldehyde precursors to establish reaction order.
- Activation Energy : Perform Arrhenius analysis at multiple temperatures .
Q. What challenges arise in isolating this compound from reaction mixtures?
- Methodological Answer : The compound’s polarity complicates crystallization. Advanced techniques include:
- Flash Chromatography : Gradient elution (e.g., 5–20% MeOH in DCM) to separate from byproducts.
- Ion-Exchange Resins : Exploit amine functionality for selective binding .
Q. How to assess its stability under different storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light.
- Analytical Tracking : Monitor decomposition via HPLC for purity loss or new peaks over time .
Q. What biological targets are suggested by structural analogs?
- Methodological Answer : Analogs like 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide target P2X7 receptors . Molecular docking (e.g., AutoDock Vina) can predict binding to similar purinergic receptors. Biological assays (e.g., calcium flux in HEK293 cells) validate activity .
Q. Notes
- Contradictions : Synthesis protocols vary in solvent choice (THF vs. DCM) and reducing agents (LAH vs. NaBH₄), impacting yields and purity. Researchers must validate methods for their target compound .
- Advanced Tools : DFT calculations and molecular docking are critical for mechanistic and target-engagement studies .
Properties
IUPAC Name |
[4-(methylaminomethyl)oxan-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-6-8(7-10)2-4-11-5-3-8/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPFUJODDCIJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649359 | |
Record name | {4-[(Methylamino)methyl]oxan-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-75-6 | |
Record name | Tetrahydro-4-[(methylamino)methyl]-2H-pyran-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Methylamino)methyl]oxan-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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